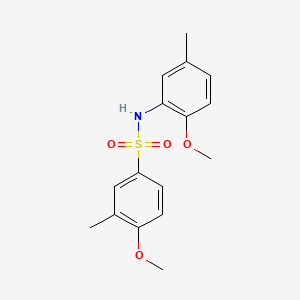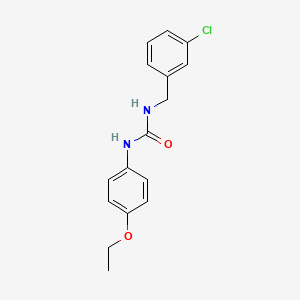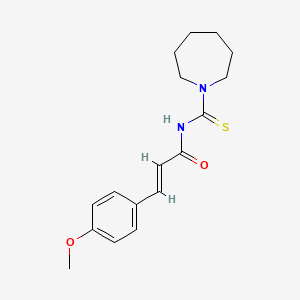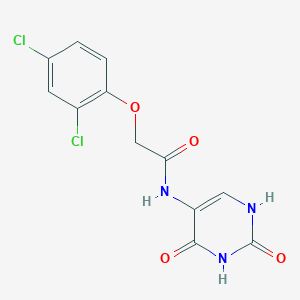
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide, also known as DMPT, is a synthetic compound which has been widely used in scientific research for its unique properties. DMPT is a thioamide compound that has been shown to have a number of interesting biochemical and physiological effects.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide is not fully understood, but it is believed to involve the activation of HIF. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to induce HIF in cells, leading to the upregulation of a number of genes involved in hypoxia response. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has also been shown to inhibit the activity of prolyl hydroxylase enzymes, which are involved in the degradation of HIF. This inhibition leads to the stabilization of HIF and the upregulation of genes involved in hypoxia response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have a number of interesting biochemical and physiological effects. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to induce HIF in cells, leading to the upregulation of a number of genes involved in hypoxia response. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has also been shown to have anti-inflammatory and anti-cancer properties. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to inhibit the activity of prolyl hydroxylase enzymes, which are involved in the degradation of HIF. This inhibition leads to the stabilization of HIF and the upregulation of genes involved in hypoxia response.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has a number of advantages for use in lab experiments. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide is a relatively simple compound to synthesize, and it has been extensively studied in scientific research. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide in lab experiments. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have some toxicity in certain cell lines, and its effects on different cell types can vary.
将来の方向性
There are a number of interesting future directions for the study of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide. One potential area of research is the development of new drugs based on the structure of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have anti-inflammatory and anti-cancer properties, and further research in these areas could lead to the development of new drugs for the treatment of these conditions. Another potential area of research is the investigation of the effects of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide on different cell types. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have some toxicity in certain cell lines, and further research could help to elucidate the mechanisms underlying these effects. Finally, the study of the mechanism of action of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide could lead to the development of new therapies for the treatment of hypoxia-related conditions.
合成法
The synthesis of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide involves the reaction of 2,4-dimethylbenzoyl chloride with 4-methylphenylhydrazine in the presence of sodium hydroxide and carbon disulfide. This reaction results in the formation of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide as a white crystalline solid. The synthesis of N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide is relatively simple and can be carried out in a laboratory setting with ease.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been extensively used in scientific research as a tool to investigate a variety of biological processes. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have a number of interesting biochemical and physiological effects, including the ability to induce hypoxia-inducible factor (HIF) in cells. HIF is a transcription factor that plays a key role in the regulation of cellular responses to hypoxia. N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide has also been shown to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(4-methylphenyl)carbamothioylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S2/c1-11-4-7-14(8-5-11)18-16(22)20-21-17(23)19-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3,(H2,18,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPGJQKHNCYTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=S)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N'-(4-methylphenyl)-1,2-hydrazinedicarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-benzyl-1-[(3,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5730896.png)
![(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5730903.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![2-{4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5730938.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5730945.png)


![ethyl 2-(4-chlorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5730961.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)